molecular formula C18H22N2O2 B3072669 N-(4-Amino-2-methylphenyl)-4-butoxybenzamide CAS No. 1016828-31-1

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide

Cat. No.: B3072669
CAS No.: 1016828-31-1
M. Wt: 298.4 g/mol
InChI Key: AQDIMXJWSPLRCK-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a methylphenyl ring and a butoxy group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-4-butoxybenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or butoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-butoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide can be compared with other similar compounds, such as:

    N-(4-Amino-2-methylphenyl)-4-chlorobenzamide: This compound has a chlorine atom instead of a butoxy group, which can lead to different chemical and biological properties.

    N-(4-Amino-2-methylphenyl)-4-methoxybenzamide: The presence of a methoxy group instead of a butoxy group can affect the compound’s solubility and reactivity.

Uniqueness: this compound is unique due to the presence of both an amino group and a butoxy group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-4-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIMXJWSPLRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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